
20-Hydroxy methylprednisolone, (20R)-
Descripción general
Descripción
“20-Hydroxy methylprednisolone, (20R)-” is a derivative of methylprednisolone . Its molecular formula is C22H32O5 . It has an average mass of 376.487 Da and a monoisotopic mass of 376.224976 Da .
Synthesis Analysis
The synthesis of methylprednisolone and its derivatives involves industrial processes that combine chemistry and biotechnology . The starting material is diosgenin, and the desired molecules are reached through a series of reactions . A chemical synthesis process of methylprednisolone has been disclosed in a patent, which uses pregnenolone acetate as the initial material . The process involves steps such as epoxidation, mildew oxidation, place-11 reduction, place I and II dehydrogenation, place VI methylation, and other reaction steps .
Molecular Structure Analysis
The molecular structure of “20-Hydroxy methylprednisolone, (20R)-” is represented by the molecular formula C22H32O5 .
Chemical Reactions Analysis
The conversion of prednisolone to 20β-hydroxy prednisolone by Streptomyces roseochromogenes TS79 has been reported . This conversion is different from a previous study on the microbial transformation of steroids by this organism, which usually generates a 16α-hydroxy steroid product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “20-Hydroxy methylprednisolone, (20R)-” include its molecular formula C22H32O5, average mass of 376.487 Da, and monoisotopic mass of 376.224976 Da .
Aplicaciones Científicas De Investigación
Anti-inflammatory and Immunomodulatory Applications
“20-Hydroxy methylprednisolone, (20R)-”, as a derivative of prednisolone, likely shares its anti-inflammatory and immunomodulatory properties. Prednisolone is widely used in treating inflammatory and autoimmune conditions due to its ability to suppress the immune response and reduce inflammation .
Clinical Trials and Drug Development
Derivatives of prednisolone, including “20-Hydroxy methylprednisolone, (20R)-”, are often used as intermediates in clinical trials for developing new therapeutic drugs. They may be modified to enhance their efficacy or reduce side effects in various treatments .
Analytical Chemistry
In analytical chemistry, “20-Hydroxy methylprednisolone, (20R)-” can be used as a reference compound for chromatographic analysis and quantification of corticosteroids and their metabolites in biological samples .
Pharmacokinetics Studies
The compound’s unique structure may be studied in pharmacokinetics to understand its absorption, distribution, metabolism, and excretion (ADME) profiles which are crucial for drug design .
Safety And Hazards
Propiedades
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXALFBTWPDTDIR-BRBLPNDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20-Hydroxy methylprednisolone, (20R)- | |
CAS RN |
387-65-5 | |
| Record name | 20-Hydroxy methylprednisolone, (20R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-HYDROXY METHYLPREDNISOLONE, (20R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86E58B4X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



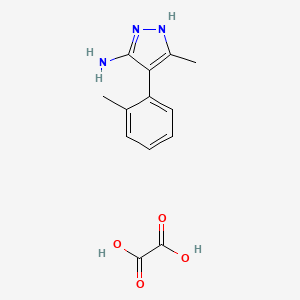

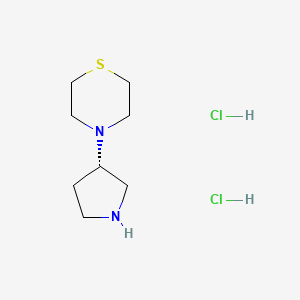

![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)
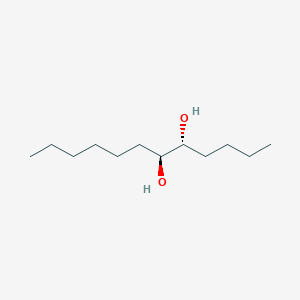
![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1434087.png)
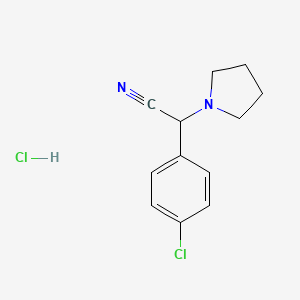
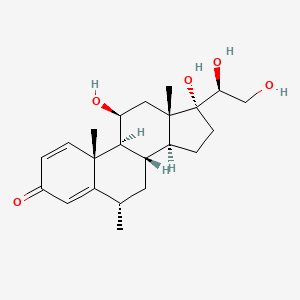
![2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434093.png)
![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)
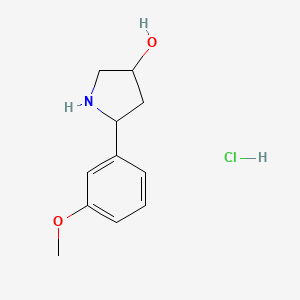

![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)